2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-
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Overview
Description
2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl- is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a dioxepine ring fused to a pyrrole ring, with a propyl group attached to the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the specific reaction but generally include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-ethyl-
- 2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-methyl-
Uniqueness
2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl- is unique due to its specific structural features, such as the propyl group at the seventh position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
376395-07-2 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
7-propyl-3,4-dihydro-2H-[1,4]dioxepino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H15NO2/c1-2-4-11-7-9-10(8-11)13-6-3-5-12-9/h7-8H,2-6H2,1H3 |
InChI Key |
WXQVRVMSDPNSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C(=C1)OCCCO2 |
Origin of Product |
United States |
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